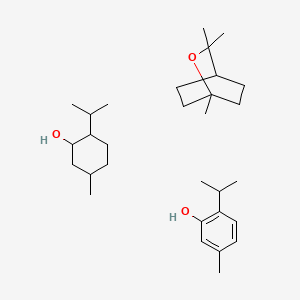
Listerine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Listerine, also known as this compound, is a useful research compound. Its molecular formula is C30H52O3 and its molecular weight is 460.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Efficacy in Oral Health
Reduction of Plaque and Gingivitis
Numerous studies have demonstrated that Listerine significantly reduces dental plaque and gingivitis. For instance, a recent study indicated a 22.8% reduction in interproximal plaque index , a 46.4% reduction in interproximal gingival index , and a 76.4% reduction in bleeding index when this compound was used compared to flossing alone . Another long-term study showed that this compound effectively inhibited plaque development over a nine-month period, outperforming both its vehicle control and water control .
Antimicrobial Properties
Mechanism of Action
This compound contains essential oils such as thymol, eucalyptol, menthol, and methyl salicylate, which exhibit strong antimicrobial properties. These compounds work synergistically to disrupt bacterial cell membranes, leading to cell death. Research has shown that this compound can suppress various oral microbes effectively. For example, a study found that after two weeks of using this compound, there was a significant reduction in species such as Veillonella, Capnocytophaga, and Fusobacterium nucleatum .
Clinical Applications
Adjunctive Therapy in Periodontics
In clinical settings, this compound is often used as an adjunct to mechanical oral hygiene practices. A review of 26 studies highlighted that this compound is effective not only for healthy individuals but also for specific populations like orthodontic patients and those with xerostomia (dry mouth) . The mouthwash has been shown to reduce plaque accumulation and gingival inflammation when combined with regular brushing.
Impact on Oral Microbiome
While this compound is effective in controlling harmful bacteria, its impact on the overall oral microbiome is complex. A study involving men who have sex with men taking HIV pre-exposure prophylaxis found that daily use of this compound altered the composition of the oropharyngeal microbiome, increasing the abundance of certain opportunistic bacteria associated with periodontal diseases . This underscores the need for careful consideration regarding its long-term use.
Comparative Efficacy
A comparative analysis of mouthwashes revealed that while chlorhexidine is generally more effective at reducing bacterial levels across various species, this compound still offers significant benefits for oral hygiene when used regularly . Additionally, studies have shown that incorporating this compound into daily oral care routines can enhance the effects of brushing and flossing by further reducing interproximal plaque by approximately 28.4% .
Eigenschaften
CAS-Nummer |
51273-66-6 |
|---|---|
Molekularformel |
C30H52O3 |
Molekulargewicht |
460.7 g/mol |
IUPAC-Name |
5-methyl-2-propan-2-ylcyclohexan-1-ol;5-methyl-2-propan-2-ylphenol;1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H18O.C10H20O.C10H14O/c1-9(2)8-4-6-10(3,11-9)7-5-8;2*1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-7H2,1-3H3;7-11H,4-6H2,1-3H3;4-7,11H,1-3H3 |
InChI-Schlüssel |
CSAVDNHVPJNKTC-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)O)C(C)C.CC1=CC(=C(C=C1)C(C)C)O.CC1(C2CCC(O1)(CC2)C)C |
Kanonische SMILES |
CC1CCC(C(C1)O)C(C)C.CC1=CC(=C(C=C1)C(C)C)O.CC1(C2CCC(O1)(CC2)C)C |
Synonyme |
Listerine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















